molecular formula C23H25ClN2O3 B4023410 N-butyl-3-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide

N-butyl-3-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide

Cat. No. B4023410
M. Wt: 412.9 g/mol
InChI Key: UIXRRQHVAAVZJO-PXSLEKJFSA-N
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Description

The chemical compound N-butyl-3-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide is a subject of interest due to its potential applications in materials science, particularly in the development of polymers with specific properties. Research in this area often focuses on the synthesis of novel acrylamide monomers, their polymerization behavior, and the resulting material characteristics.

Synthesis Analysis

The synthesis of complex acrylamide compounds involves multiple steps, including acryloylation reactions and the introduction of specific functional groups. For instance, the synthesis of related acrylamide monomers often starts with the reaction of specific amines and acryloyl chloride in the presence of catalysts like triethylamine, under controlled temperature conditions to ensure the formation of the desired acrylamide linkage (El‐Wakil, 2006).

Molecular Structure Analysis

Characterization techniques such as FT-IR, 1H NMR, and UV-Vis spectroscopy are crucial for confirming the molecular structure of synthesized acrylamide compounds. Computational methods, including DFT calculations, provide insights into the electronic structure, including HOMO-LUMO gaps, which are indicative of chemical reactivity and stability (Barım & Akman, 2019).

Chemical Reactions and Properties

Acrylamide monomers can undergo various chemical reactions, including polymerization and cross-linking, to form polymers with desired physical and chemical properties. The reactivity of these monomers in polymerization processes, such as free radical and RAFT polymerization, is influenced by their molecular structure and the presence of substituent groups (Hiran & Paliwal, 2013).

properties

IUPAC Name

(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-3-4-15-25-23(28)21(16-18-5-10-19(24)11-6-18)26-22(27)14-9-17-7-12-20(29-2)13-8-17/h5-14,16H,3-4,15H2,1-2H3,(H,25,28)(H,26,27)/b14-9+,21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXRRQHVAAVZJO-PXSLEKJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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